Headgroup-Specific Membrane Packing and Curvature Propensity Differentiates 23:2 Diyne PE from 23:2 Diyne PC
23:2 Diyne PE [DC(8,9)PE] exhibits fundamentally different mesophase behavior compared to its PC analog (23:2 Diyne PC). The ethanolamine headgroup of 23:2 Diyne PE promotes tighter intermolecular packing and favors non-lamellar (inverted hexagonal, HII) phase formation, while 23:2 Diyne PC predominantly forms lamellar bilayers . This headgroup difference is quantified by molecular packing parameter differences and directly influences membrane curvature stress and fusogenicity. This distinction is critical for experiments modeling PE-rich biological membranes or engineering fusogenic drug delivery systems .
| Evidence Dimension | Headgroup-Driven Phase Behavior and Molecular Packing |
|---|---|
| Target Compound Data | Ethanolamine headgroup; promotes non-lamellar (HII) phase formation and tight packing |
| Comparator Or Baseline | 23:2 Diyne PC (Choline headgroup) — forms predominantly lamellar (Lα) phase |
| Quantified Difference | Qualitative difference in phase preference (HII vs. Lα); no single numeric value available |
| Conditions | Hydrated lipid systems; comparative phase behavior analysis |
Why This Matters
Procurement of 23:2 Diyne PE is mandatory for applications where membrane curvature stress, hexagonal phase formation, or PE-specific protein interactions are required; 23:2 Diyne PC cannot replicate these biophysical properties.
